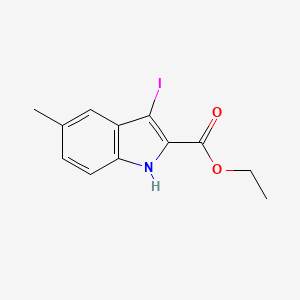

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate

Description

Systematic Nomenclature & Molecular Formula Validation

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate possesses the molecular formula C₁₂H₁₂INO₂ and exhibits a molecular weight of 329.13 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate, which precisely describes the substitution pattern on the indole core structure. The compound is catalogued in the PubChem database under the identifier 58132343, providing a standardized reference for chemical databases and research applications.

The Simplified Molecular Input Line Entry System representation of this compound is documented as CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I, which encodes the complete molecular connectivity and stereochemical information. Alternative nomenclature includes the descriptor "3-iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester," which emphasizes the ester functionality derived from the parent carboxylic acid. The International Chemical Identifier provides additional structural verification through its standardized representation system.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂INO₂ |

| Molecular Weight | 329.13 g/mol |

| PubChem CID | 58132343 |

| IUPAC Name | ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I |

The structural validation of ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate confirms the presence of a bicyclic indole core with specific substitutions at positions 3 and 5, along with an ethyl carboxylate group at position 2. This substitution pattern creates a unique electronic environment that distinguishes it from other indole derivatives in terms of reactivity and potential biological activity. The compound's identity has been established through comprehensive spectroscopic analysis and database verification processes.

Crystallographic & Conformational Studies

While specific crystallographic data for ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate was not directly available in the current literature, related indole derivatives provide valuable insights into the expected structural characteristics of this compound family. Crystallographic studies of similar halogenated indole carboxylates reveal important structural features that likely apply to the target compound. The crystal structures of related compounds such as ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate demonstrate that these molecules typically form inversion dimers through pairs of nitrogen-hydrogen oxygen hydrogen bonds, generating distinctive ring motifs.

The conformational preferences of halogenated indole carboxylates are significantly influenced by the electronic effects of the substituents and their spatial arrangement. In the case of compounds bearing both 3-iodo and 5-methyl substituents, the iodine atom at position 3 introduces substantial steric bulk while the methyl group at position 5 provides moderate electron donation to the aromatic system. These structural features likely result in specific conformational constraints that affect the molecule's overall geometry and intermolecular interactions.

Computational studies suggest that the ethyl carboxylate group in position 2 can adopt various conformations relative to the indole plane, with the preferred orientation influenced by both steric and electronic factors. The presence of the iodine substituent at position 3 may restrict rotation around the carboxylate bond due to steric interactions, leading to preferred conformational states that minimize intramolecular strain. The methyl group at position 5 contributes to the overall molecular stability through hyperconjugative effects with the aromatic system.

Comparative Analysis of Indole Ring Substitution Patterns

The substitution pattern of ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate can be systematically compared with related indole derivatives to understand the impact of specific functional group positioning. Comparative analysis with ethyl 3-iodo-1H-indole-2-carboxylate reveals that the addition of a methyl group at position 5 significantly alters the electronic properties of the molecule. The 5-methyl substitution provides electron-donating character that partially counteracts the electron-withdrawing effects of the 3-iodo substituent, creating a more balanced electronic environment.

When compared to ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, the replacement of the 5-chloro group with a 5-methyl group represents a fundamental change from an electron-withdrawing halogen to an electron-donating alkyl group. This substitution pattern modification significantly impacts the compound's reactivity profile, particularly in electrophilic aromatic substitution reactions and nucleophilic displacement processes. The methyl group enhances the electron density of the indole ring system, potentially increasing its susceptibility to electrophilic attack at unsubstituted positions.

| Compound | Position 3 | Position 5 | Electronic Effect |

|---|---|---|---|

| Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate | Iodo | Methyl | Balanced |

| Ethyl 3-iodo-1H-indole-2-carboxylate | Iodo | Hydrogen | Electron-poor |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | Iodo | Chloro | Electron-poor |

| Ethyl 5-methyl-1H-indole-2-carboxylate | Hydrogen | Methyl | Electron-rich |

The structural comparison extends to related compounds such as ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate and ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate, which maintain the 3-iodo substitution but feature different halogens at position 5. These comparisons demonstrate that the choice of 5-position substituent dramatically influences the overall electronic character of the indole system. The 5-methyl variant represents a unique case where an electron-donating group counterbalances the electron-withdrawing iodine, potentially resulting in enhanced stability and modified reactivity patterns compared to its dihalogenated analogs.

The regioselectivity observed in various synthetic approaches to these compounds provides additional insight into the electronic influence of different substitution patterns. Studies of direct iodination reactions on indole derivatives show that the presence of electron-donating groups like methyl enhances the reactivity of the aromatic system toward electrophilic halogenation, while electron-withdrawing groups such as chlorine or fluorine reduce this reactivity. This pattern suggests that ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate likely exhibits intermediate reactivity characteristics that balance the opposing electronic effects of its substituents.

Properties

IUPAC Name |

ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUECAXYFLMFLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

- Procedure: The indole derivative is reacted with N-iodosuccinimide (NIS) in the presence of boron trifluoride etherate (BF3·Et2O) in dichloromethane at room temperature for approximately 4 hours.

- Mechanism: BF3·Et2O activates the NIS, facilitating electrophilic substitution at the 3-position, which is the most nucleophilic site of the indole ring.

- Yield: Typically around 70-80% isolated yield.

- Advantages: Mild conditions, high regioselectivity, and operational simplicity.

| Reaction Parameter | Details |

|---|---|

| Substrate | Ethyl 5-methyl-1H-indole-2-carboxylate |

| Iodinating agent | N-Iodosuccinimide (NIS) |

| Catalyst | BF3·Et2O (1 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (20-25 °C) |

| Reaction time | 4 hours |

| Yield | ~70-78% |

| Product | Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate |

Reference: Regioselective iodination protocols reported by Royal Society of Chemistry (RSC) demonstrate this approach with high efficiency and selectivity.

Alternative Iodination via Iodine and Oxidants

- Some methods use molecular iodine (I2) in the presence of oxidants or under heating conditions. However, these are less selective and often lead to mixtures or over-iodination.

- The NIS/BF3·Et2O method remains preferred for its regioselectivity and cleaner product profiles.

Purification and Characterization

- After iodination, the reaction mixture is typically worked up by extraction with ethyl acetate, washing, drying over sodium sulfate, and concentration.

- Purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (commonly 3:1).

- The product is isolated as a yellow crystalline solid.

- Characterization includes ^1H NMR, ^13C NMR, and HRMS confirming the iodination position and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Esterification | Ethanol, H2SO4 catalyst, reflux | Synthesis of ethyl 5-methyl-1H-indole-2-carboxylate | Quantitative | Starting material preparation |

| 2. Iodination | NIS, BF3·Et2O, DCM, rt, 4 h | Regioselective 3-iodination | 70-78 | High regioselectivity and mild conditions |

| 3. Work-up & Purification | Extraction, drying, column chromatography | Isolation of pure product | - | Product as yellow crystalline solid |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 3-amino-5-methyl-1h-indole-2-carboxylic acid ethyl ester.

Oxidation: Formation of 3-iodo-5-methyl-1h-indole-2-carboxylic acid.

Reduction: Formation of 3-iodo-5-methyl-1h-indole-2-carbinol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : Iodo-substituted indoles (e.g., target compound) are valuable in radiopharmaceuticals due to iodine’s isotopes (e.g., $^{125}$I for imaging). Fluoro analogs (e.g., CAS 167631-21-2) may serve as PET tracers .

- Synthetic Flexibility : The iodo group at C3 enables cross-coupling reactions (e.g., Suzuki), whereas acyl/alkyl groups require reduction steps for further functionalization .

Biological Activity

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate is a derivative of indole that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their broad-spectrum biological activities, including antiviral , anticancer , anti-inflammatory , and antimicrobial properties. Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate specifically has shown promise in various studies, indicating its potential as a therapeutic agent.

The biological activity of Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate is primarily attributed to its interactions with cellular targets:

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Binding : It exhibits high affinity for various receptors, modulating their activity through hydrogen bonding and π-π stacking interactions.

Biochemical Pathways

Research indicates that Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate affects several biochemical pathways:

| Pathway | Effect |

|---|---|

| Apoptosis | Induces cell death in cancer cells |

| Cell Proliferation | Inhibits growth of tumor cells |

| Metabolic Regulation | Alters metabolic flux in cells |

Cellular Effects

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate has been observed to influence various types of cells:

- Cancer Cells : Studies have shown that this compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxicity superior to some established chemotherapeutics like bleomycin .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate in different biological contexts:

Study on Anticancer Activity

A study evaluating the compound's anticancer properties demonstrated that it significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

HIV Integrase Inhibition

In a recent investigation into HIV treatment, derivatives similar to Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate exhibited potent inhibitory effects on HIV integrase with IC50 values ranging from 0.13 to 6.85 μM, suggesting its potential as an antiviral agent .

Q & A

Q. What are the key synthetic methodologies for preparing ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate?

The compound is typically synthesized via Friedel-Crafts acylation followed by iodination. For example, in General Procedure A (evidence 2), ethyl 5-methyl-1H-indole-2-carboxylate is reacted with iodine or iodinating agents under anhydrous conditions (e.g., using AlCl₃ as a catalyst in 1,2-dichloroethane). The reaction is refluxed under argon, monitored by TLC (25–33% ethyl acetate in hexane), and purified via Combiflash chromatography (0–40% ethyl acetate in hexane). Critical parameters include strict anhydrous conditions and precise stoichiometry to avoid over-iodination .

Q. How is the purity and identity of the compound validated after synthesis?

Purity is assessed using TLC with ethyl acetate/hexane systems, while structural confirmation relies on 1H/13C NMR and mass spectrometry (e.g., FAB-HRMS). For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for verifying the iodine substitution at position 3 and methyl group at position 5 .

Q. What purification techniques are recommended for this compound?

Column chromatography (silica gel, 0–40% ethyl acetate in hexane) is standard. For scale-up, recrystallization from ethanol/water mixtures improves yield and purity. Triethylsilane (TES) can reduce byproducts during alkylation steps, as described in General Procedure B .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to convert the ethyl ester to the free carboxylic acid?

In General Procedure C (evidence 5), hydrolysis uses 3 N NaOH in ethanol under reflux (2 h). Key optimizations include:

- Temperature control : Prolonged heating (>3 h) may degrade the indole core.

- Acidification pH : Adjusting to pH 2 with 0.1 N HCl ensures complete precipitation of the carboxylic acid.

- Solvent choice : Ethanol balances solubility and reaction rate better than methanol or THF .

Q. How are structural contradictions resolved in crystallographic data for this compound?

Discrepancies in electron density maps (e.g., disordered iodine atoms) are addressed using SHELXD for phase refinement and SHELXE for density modification. For twinned crystals, the Hooft parameter in SHELXL improves R-factor convergence. Multi-solvent masking during refinement accounts for residual solvent molecules .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

As a scaffold, the iodine atom at position 3 enhances steric bulk and electron-withdrawing effects, influencing binding to targets like allosteric enzyme pockets. In Scheme 2 (evidence 8), derivatives of this compound are used to study interactions with thiazole-based pharmacophores, revealing that iodine substitution improves metabolic stability compared to bromo or chloro analogs .

Q. How are conflicting reactivity data in alkylation reactions addressed?

Contradictory yields in alkylation (e.g., triethylsilane-mediated reductions) are mitigated by:

- Catalyst screening : Switching from AlCl₃ to BF₃·Et₂O reduces side reactions.

- Inert atmosphere : Strict argon flow prevents oxidation of intermediates.

- Real-time monitoring : In situ IR spectroscopy tracks carbonyl reduction to optimize reaction halting points .

Q. What analytical strategies distinguish regioisomers in synthetic pathways?

2D NMR (e.g., HSQC, HMBC) identifies coupling between the methyl group (position 5) and adjacent protons. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis distinguishes iodine (monoisotopic) from bromine or chlorine. Computational modeling (DFT) predicts NMR shifts for regioisomers, cross-validated with experimental data .

Methodological Notes

- Synthetic Reproducibility : Batch variability in iodination is minimized by pre-drying solvents over molecular sieves and using freshly sublimed iodine.

- Data Interpretation : For ambiguous NMR peaks (e.g., overlapping indole protons), deuterated DMSO-d₆ resolves splitting patterns better than CDCl₃ .

- Safety Protocols : Glovebox handling is advised for iodide intermediates due to light sensitivity. Waste containing heavy metals (e.g., AlCl₃) requires neutralization before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.